3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one
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Overview
Description
F215 is a synthetic organic compound known for its role as an inhibitor of N-Acylethanolamine acid amidase (NAAA). This enzyme is involved in the degradation of bioactive lipids, and inhibiting it has potential therapeutic applications, particularly in the treatment of inflammatory conditions .
Preparation Methods
The synthesis of F215 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of F215 is synthesized through a series of reactions involving the formation of an oxazolidinone ring.
Functional Group Introduction: Specific functional groups, such as the 3-chlorophenyl and hexanoyl groups, are introduced through various chemical reactions, including acylation and halogenation.
Industrial production methods for F215 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
F215 undergoes several types of chemical reactions, including:
Oxidation: F215 can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to ring-opening and formation of amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
F215 has several scientific research applications, including:
Chemistry: In chemistry, F215 is used as a model compound to study the inhibition of N-Acylethanolamine acid amidase and its effects on bioactive lipid metabolism.
Biology: In biological research, F215 is used to investigate the role of N-Acylethanolamine acid amidase in various physiological processes, including inflammation and pain.
Mechanism of Action
F215 exerts its effects by inhibiting N-Acylethanolamine acid amidase, an enzyme responsible for the hydrolysis of N-acylethanolamines. By inhibiting this enzyme, F215 increases the levels of bioactive lipids, such as palmitoylethanolamide, which have anti-inflammatory and analgesic properties. The molecular targets and pathways involved include the modulation of lipid signaling pathways and the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) .
Comparison with Similar Compounds
F215 is unique in its specific inhibition of N-Acylethanolamine acid amidase. Similar compounds include:
URB597: Another inhibitor of N-Acylethanolamine acid amidase, but with different structural features.
PF-3845: A compound that inhibits fatty acid amide hydrolase, another enzyme involved in lipid metabolism.
JZL184: An inhibitor of monoacylglycerol lipase, which also affects lipid signaling pathways.
F215 stands out due to its specific inhibition of N-Acylethanolamine acid amidase and its potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C15H18ClNO3 |
---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
3-[6-(3-chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18ClNO3/c16-13-7-4-6-12(11-13)5-2-1-3-8-14(18)17-9-10-20-15(17)19/h4,6-7,11H,1-3,5,8-10H2 |
InChI Key |
XNQIFNVZSXXYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C(=O)CCCCCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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